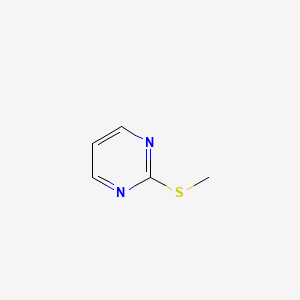
2-(Methylthio)pyrimidine
説明
2-(Methylthio)pyrimidine is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a methylthio group at the second position. Pyrimidine derivatives are widely recognized for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .
作用機序
Target of Action
2-(Methylthio)pyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of these inflammatory mediators . By inhibiting these mediators, this compound can potentially reduce inflammation and its associated symptoms.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response. The compound’s inhibitory action on key inflammatory mediators can disrupt the normal progression of these pathways, leading to a reduction in inflammation .
Pharmacokinetics
It has been suggested that the compound may act as a prodrug, undergoing rapid hydrolysis in vivo to form a more stable nucleoside metabolite . This metabolite, rather than this compound itself, may be responsible for the observed pharmacological effects .
Result of Action
The result of this compound’s action is a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can potentially alleviate symptoms associated with inflammatory conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect the stability of the compound . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the inflammatory condition being treated.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Methylthio)pyrimidine involves the reaction of 2-thiouracil with methyl iodide in the presence of sodium hydroxide as a catalyst. This reaction typically requires reflux conditions for about 24 hours and yields approximately 82% . Another method involves the use of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective synthetic routes. For example, the synthesis of Palbociclib, a small molecule CDK inhibitor, starts from 2-(Methylthio)pyrimidin-4-(3H)-one and involves multiple steps including nucleophilic substitution, bromination, and oxidation .
化学反応の分析
Types of Reactions
2-(Methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.
Oxidation and Reduction: It can participate in redox reactions, particularly in the synthesis of complex molecules like Palbociclib.
Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine. Reaction conditions often involve reflux, aqueous workup, and the use of catalysts like palladium in cross-coupling reactions .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines and complex molecules like Palbociclib, which have significant pharmacological applications .
科学的研究の応用
2-(Methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Methylthio)pyrimidine include:
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and other bioactive molecules.
2-Methylthio-pyrido[3,4-d]pyrimidine: Explored as a kinase inhibitor scaffold.
2-Methylthio-pyrido-triazolopyrimidines: Evaluated for their antioxidant and pharmacological activities.
Uniqueness
This compound is unique due to its versatile reactivity and ability to serve as a precursor for a wide range of biologically active compounds. Its methylthio group provides a site for various chemical modifications, enhancing its utility in synthetic and medicinal chemistry .
特性
IUPAC Name |
2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEMIZSFFWGXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878784 | |
| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-09-6 | |
| Record name | 2-(Methylthio)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of 2-(methylthio)pyrimidine?
A1: The molecular formula of this compound is C5H6N2S, and its molecular weight is 126.18 g/mol.
Q2: What spectroscopic data is available to characterize this compound and its derivatives?
A2: Researchers frequently utilize a combination of spectroscopic techniques to characterize these compounds. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are employed to determine the structure and purity of the synthesized compounds. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , , ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps confirm the molecular weight and formula of the synthesized compounds. [, ]
Q3: Can you describe a common synthetic route to this compound derivatives?
A3: A prevalent approach involves reacting S-methylisothiourea sulfate with various β-diketones, leading to the formation of the desired this compound derivatives. [, , ]
Q4: How can 4,6-dichloro-2-(methylthio)pyrimidine be utilized as a starting material in the synthesis of other pyrimidine derivatives?
A4: This compound serves as a versatile building block. For example, it can be transformed into 4,6-dimethoxy-2-(methylthio)pyrimidine, a key intermediate, through sequential reactions with sodium ethoxide and then with sodium methoxide. [, ]
Q5: How can the methylthio group in this compound derivatives be manipulated for further derivatization?
A5: The methylthio group offers a handle for diverse modifications. For instance, it can be oxidized to the corresponding sulfone, which can then be displaced by cyanide ions to introduce a nitrile group at the 2-position of the pyrimidine ring. [, ]
Q6: Can you elaborate on the reactivity of 2-(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?
A6: Research indicates that 2-(methylthio)pyrimidines demonstrate notable reactivity in palladium-catalyzed cross-coupling reactions with benzylzinc reagents. Interestingly, the regioselectivity observed in these reactions is contrary to that seen with analogous 2,4-dichloropyrimidines. []
Q7: What role does 4,6-dichloro-2-(methylthio)pyrimidine play in organometallic chemistry?
A7: It serves as a ligand in organometallic complexes. For instance, it can form a bimetallic complex with (η5-cyclopentadienyl)dicarbonyliron (Fp). This complex showcases the ability of 4,6-dichloro-2-(methylthio)pyrimidine to bridge two metal centers. []
Q8: What are the potential biological activities of this compound derivatives?
A8: Studies have investigated various biological activities, including:* Fungicidal Activity: Several derivatives show promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum. [, ]* Analgesic and Anti-inflammatory Activity: Some hydrazine derivatives incorporating the this compound scaffold exhibit analgesic and anti-inflammatory properties in animal models. []* Anticancer Activity: Certain this compound-5-carbonitrile derivatives display potent cytotoxic activity against cancer cell lines (e.g., MCF-7, K562). Mechanistic studies suggest that these compounds may induce apoptosis through inhibition of the PI3K/AKT signaling pathway. []
Q9: How does the structure of this compound derivatives influence their fungicidal activity?
A9: The presence of specific substituents on the pyrimidine ring and the nature of the N-linked aromatic moieties can significantly impact fungicidal activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl on the phenyl ring can enhance activity. [, ]
Q10: Have any this compound derivatives shown potential as succinate dehydrogenase inhibitors?
A10: Yes, research suggests that certain N-[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides exhibit potent fungicidal activity, potentially through inhibition of succinate dehydrogenase (SDH). Molecular docking studies support this mechanism by demonstrating interactions between these compounds and the SDH enzyme. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)
![5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2922266.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
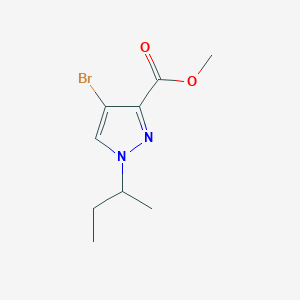
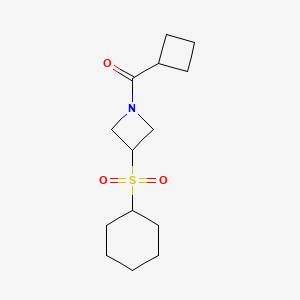
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2922275.png)
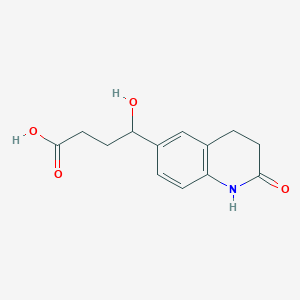
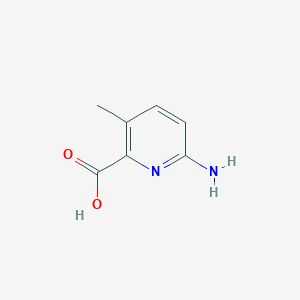
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
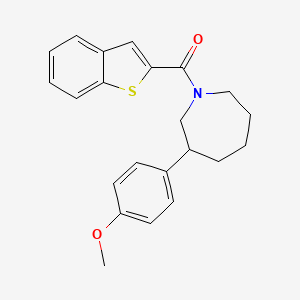
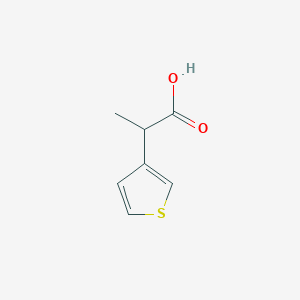

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)
